molecular formula C14H16N2O2 B12601578 Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- CAS No. 642084-34-2

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-

Cat. No.: B12601578
CAS No.: 642084-34-2
M. Wt: 244.29 g/mol
InChI Key: HMHYSAGTQTVFRZ-UHFFFAOYSA-N
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Description

Chemical Name: Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- Synonyms: Ramelteon (common pharmaceutical name), 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol, CAS 326496-03-1 Molecular Formula: C₁₅H₁₈N₂O₂ Molecular Weight: 258.32 g/mol Structural Features:

  • A pyridine ring substituted at the 5-position with a benzyloxy group (phenylmethoxy).
  • An aminoethanol (-NH-CH₂-CH₂OH) moiety linked to the 2-position of the pyridine ring. Physicochemical Properties:
  • LogP: 2.09 (indicating moderate lipophilicity) .
  • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors .
  • PSA (Polar Surface Area): 45.59 Ų .
    Applications: Primarily used as Ramelteon, a melatonin receptor agonist for treating insomnia .

Properties

CAS No.

642084-34-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(5-phenylmethoxypyridin-2-yl)amino]ethanol

InChI

InChI=1S/C14H16N2O2/c17-9-8-15-14-7-6-13(10-16-14)18-11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,15,16)

InChI Key

HMHYSAGTQTVFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- typically involves the reaction of 2-chloro-5-(phenylmethoxy)pyridine with ethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with ethanolamine backbones and heterocyclic/aryl substitutions. Key distinctions include substituent chemistry, physicochemical properties, and therapeutic applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Backbone LogP Key Applications/Notes Reference
Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- (Ramelteon) C₁₅H₁₈N₂O₂ Pyridinyl + benzyloxy + aminoethanol 2.09 Insomnia treatment (melatonin agonist)
2-[Phenyl(phenylmethyl)amino]ethanol C₁₅H₁₇NO Diphenylmethylaminoethanol N/A Research intermediate; no therapeutic data
Ethanol, 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]- C₁₄H₁₃N₃OS Thienopyrimidine + aminoethanol N/A Predicted higher solubility in organic solvents
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ Methoxyethylaminoethanol N/A Intermediate in synthesis of pharmaceuticals
5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione C₂₆H₂₃N₃O₄S Thiazolidinedione + Ramelteon analog N/A Antidiabetic research (rosiglitazone analog)

Key Comparative Analysis

Substituent Chemistry: Ramelteon: The benzyloxy-pyridine group enhances binding to melatonin receptors, critical for its hypnotic activity . Thiazolidinedione Derivative (C₂₆H₂₃N₃O₄S): Addition of a thiazolidinedione ring shifts application to diabetes research, targeting PPARγ receptors .

Physicochemical Properties: Ramelteon’s LogP (2.09) balances lipophilicity for blood-brain barrier penetration and aqueous solubility for oral bioavailability . The thienopyrimidine derivative’s higher molecular weight (271.34 g/mol) and sulfur atom may reduce CNS penetration compared to Ramelteon .

Synthetic Pathways: Ramelteon-like compounds often employ nucleophilic substitution (e.g., bromoethanol with amines) . Thiazolidinedione derivatives require multi-step synthesis, including condensation reactions with aldehydes .

Safety and Bioactivity :

  • Ramelteon’s safety profile is well-documented, with low toxicity at therapeutic doses .
  • Thiazolidinedione analogs carry risks of edema and hepatotoxicity, common in PPARγ-targeting drugs .

Biological Activity

Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is a compound with notable biological activities and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for future research.

  • Molecular Formula : C14H16N2O2
  • CAS Number : 642084-34-2

The compound features a pyridine ring substituted with a phenylmethoxy group and an amino group, which is crucial for its biological activity.

  • Metabolism and Absorption :
    • Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- is metabolized primarily in the liver, with significant absorption through the skin and other tissues. Studies indicate that its alcohol group undergoes phosphorylation, leading to further metabolic transformations into various phospholipids .
  • Toxicity Profile :
    • Acute toxicity studies have shown varied responses in animal models. For instance, a local lymph node assay (LLNA) indicated that the compound does not act as a skin sensitizer at tested concentrations . However, human exposure has been linked to allergic reactions and liver damage .
  • Repeated Dose Toxicity :
    • In a 90-day study on rats, the no-observed-adverse-effect level (NOAEL) was established at 320 mg/kg body weight per day, indicating that while some effects were noted at higher doses, the compound is generally well-tolerated with respect to repeated oral exposure .

Antimicrobial Activity

Research has highlighted the compound's potential antimicrobial properties. A structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and pyridine rings can enhance antibacterial potency against various pathogens. In vitro studies have demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- have shown promising results against cancer cell lines. For example, compounds with similar structures exhibited significant anti-proliferative effects on human liver carcinoma (HepG-2) cells . The presence of electron-withdrawing groups in the structure appears to enhance cytotoxicity.

Clinical Observations

Clinical studies involving formulations containing up to 5.9% of the compound showed no significant sensitization in patch tests among metal workers with dermatitis . However, cases of asthma and dyspnea were reported following inhalation exposure, emphasizing the need for caution in occupational settings.

Animal Studies

In animal models, inhalation exposure to ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]- resulted in respiratory irritation and behavioral changes at various concentrations . These findings underscore the importance of understanding dose-response relationships for safe application.

Summary Table of Biological Activities

Activity Type Observed Effect Test Subject Reference
AntimicrobialMIC: 46.9–93.7 μg/mLVarious bacterial strains
CytotoxicSignificant anti-proliferative activityHepG-2 cell line
SensitizationNo sensitization observedHuman patch tests
Respiratory IrritationObserved at inhalation dosesRats

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